Officinaruminane B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

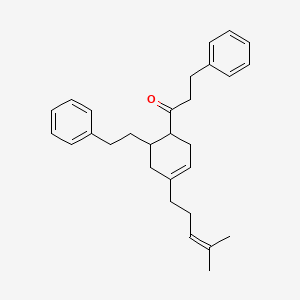

Molecular Formula |

C29H36O |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

1-[4-(4-methylpent-3-enyl)-6-(2-phenylethyl)cyclohex-3-en-1-yl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C29H36O/c1-23(2)10-9-15-26-17-20-28(29(30)21-18-25-13-7-4-8-14-25)27(22-26)19-16-24-11-5-3-6-12-24/h3-8,10-14,17,27-28H,9,15-16,18-22H2,1-2H3 |

InChI Key |

NXIXBHMKUKUWCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1=CCC(C(C1)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Officinaruminane B from Alpinia officinarum Rhizome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Officinaruminane B, a diarylheptanoid found in the rhizome of Alpinia officinarum (lesser galangal). This document outlines the general methodologies for extraction, fractionation, and purification, presents available quantitative data for related compounds, and explores the potential biological signaling pathways based on current research on similar diarylheptanoids from the same source.

Introduction to this compound and Alpinia officinarum

Alpinia officinarum Hance, a member of the Zingiberaceae family, is a perennial herb whose rhizome is widely used in traditional medicine and culinary applications. The rhizome is a rich source of various bioactive phytochemicals, including flavonoids, essential oils, and a significant class of compounds known as diarylheptanoids.[1][2] this compound is a diarylheptanoid that has been identified as a natural product within the rhizome of this plant.[3] Diarylheptanoids from Alpinia officinarum have garnered considerable scientific interest due to their diverse pharmacological activities, which include anti-inflammatory, cytotoxic, and antiviral properties.[4][5]

Experimental Protocols for Isolation

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be constructed based on the successful isolation of other diarylheptanoids from Alpinia officinarum rhizome. The process typically involves extraction, fractionation, and final purification using various chromatographic techniques.

Plant Material and Extraction

Fresh or dried rhizomes of Alpinia officinarum are the starting material. The rhizomes are typically washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

Extraction Solvents: A variety of solvents have been successfully employed for the extraction of diarylheptanoids from the rhizome, including:

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Petroleum ether

The choice of solvent will influence the profile of extracted compounds. For instance, a petroleum ether extract will be enriched in nonpolar constituents, while methanol or ethanol will extract a broader range of polar and nonpolar compounds.

Extraction Methods:

-

Maceration: The powdered rhizome is soaked in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Soxhlet Extraction: This method allows for continuous extraction with a fresh portion of the solvent, which can be more efficient for less soluble compounds.

-

Ultrasonic Extraction: The use of ultrasound can enhance the extraction efficiency by disrupting cell walls.

Fractionation

The crude extract is often complex and requires fractionation to separate compounds based on their polarity. This is commonly achieved through:

-

Solvent-Solvent Partitioning: The crude extract is dissolved in a solvent (e.g., methanol-water mixture) and then sequentially partitioned with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). This process yields fractions with different chemical profiles. Diarylheptanoids are typically found in the less polar fractions such as petroleum ether or ethyl acetate.

Purification

The final step involves the isolation of individual compounds from the enriched fractions using chromatographic techniques.

-

Column Chromatography: Normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) column chromatography is used for initial separation.

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative or preparative HPLC is a high-resolution technique used for the final purification of the target compound. Both normal-phase and reversed-phase columns can be utilized.

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that has been successfully used to isolate diarylheptanoids from Alpinia officinarum. It avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.

Example HSCCC Protocol for Diarylheptanoid Isolation: One study successfully isolated three diarylheptanoids from a petroleum ether extract of A. officinarum using HSCCC with a two-phase solvent system composed of hexane-ethyl acetate-methanol-water (2:3:1.75:1, v/v/v/v). The lower phase was used as the stationary phase, with a flow rate of 1.5 mL/min and a revolution speed of 858 rpm.[6]

Data Presentation: Quantitative Analysis

| Compound Name | Starting Material | Amount of Starting Material | Yield (mg) | Purity (%) | Reference |

| 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | Petroleum ether extract | 122.20 mg | 7.37 | >93 | [6] |

| 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-en-3-heptanone | Petroleum ether extract | 122.20 mg | 9.11 | >93 | [6] |

| 1,7-diphenyl-4E-en-3-heptanone | Petroleum ether extract | 122.20 mg | 15.44 | >93 | [6] |

Mandatory Visualization

Experimental Workflow

Caption: General experimental workflow for the isolation of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other diarylheptanoids from Alpinia officinarum suggest potential anti-inflammatory mechanisms. One such diarylheptanoid, 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (HMP), has been shown to inhibit the production of pro-inflammatory mediators.[6]

Caption: Potential anti-inflammatory signaling pathway inhibited by diarylheptanoids.

Additionally, a study on three other diarylheptanoids from Alpinia officinarum (AO-0001, AO-0002, and AO-0003) showed that they affect the translatome of human B lymphoblastoid cells, leading to the upregulation of genes involved in mRNA processing.[5] This suggests another potential mechanism of action for this class of compounds.

Conclusion and Future Directions

The isolation of this compound from Alpinia officinarum rhizome is a multi-step process that relies on established phytochemical techniques. While a specific, optimized protocol for this particular compound is not yet available in the literature, the general workflow for isolating diarylheptanoids from this plant provides a solid foundation for researchers. Future work should focus on developing a validated isolation protocol for this compound, which would enable the acquisition of precise quantitative data and sufficient quantities of the pure compound for comprehensive biological evaluation. Elucidating the specific signaling pathways modulated by this compound will be crucial in understanding its therapeutic potential and for guiding future drug development efforts.

References

- 1. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Bio-Factory: An In-Depth Technical Guide to Diarylheptanoid Biosynthesis in Alpinia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Alpinia, a prominent member of the Zingiberaceae family, is a rich reservoir of bioactive secondary metabolites, among which diarylheptanoids stand out for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] These compounds, characterized by a C6-C7-C6 carbon skeleton, have garnered significant interest in the scientific community for their potential in drug discovery and development. Understanding the intricate biosynthetic machinery that constructs these complex molecules within Alpinia species is paramount for their targeted production, derivatization, and therapeutic application. This technical guide provides a comprehensive overview of the biosynthesis of diarylheptanoids in Alpinia, detailing the enzymatic players, the metabolic route, and the experimental methodologies employed in its study.

The Biosynthetic Blueprint: From Primary Metabolism to Complex Diarylheptanoids

The biosynthesis of diarylheptanoids in Alpinia species is a multi-step process that originates from the general phenylpropanoid pathway, a central hub in plant secondary metabolism. This pathway furnishes the aromatic precursors that form the characteristic diaryl moieties of these molecules. The subsequent elongation and cyclization steps are orchestrated by type III polyketide synthases, which construct the heptanoid chain.

The Phenylpropanoid Pathway: Laying the Foundation

The initial stages of diarylheptanoid biosynthesis are shared with the production of a vast array of phenolic compounds, including flavonoids and lignin.[3][4][5][6] This well-established pathway involves a trio of core enzymes that convert L-phenylalanine into activated cinnamic acid derivatives:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux from primary to secondary metabolism.[3]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[3]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A (CoA) to form p-coumaroyl-CoA, the primary starter molecule for polyketide synthesis.[3][7]

Further modifications to the aromatic ring, such as hydroxylation and methylation, can occur at this stage to generate other substituted cinnamoyl-CoA esters, such as feruloyl-CoA and caffeoyl-CoA, which serve as alternative starter units for the biosynthesis of a diverse array of diarylheptanoids.

The Polyketide Synthase Machinery: Building the Heptanoid Chain

The heart of diarylheptanoid biosynthesis lies in the activity of type III polyketide synthases (PKSs).[8][9][10] These enzymes catalyze the iterative condensation of a starter cinnamoyl-CoA molecule with extender units, typically malonyl-CoA, derived from primary metabolism. In the context of diarylheptanoid biosynthesis, a specialized type III PKS, often referred to as a curcuminoid synthase (CUS) or a related enzyme, orchestrates the following key steps:

-

Chain Elongation: The PKS enzyme selects a cinnamoyl-CoA starter unit and catalyzes the sequential addition of two malonyl-CoA extender units. Each condensation step is followed by a decarboxylation, resulting in the formation of a linear tetraketide intermediate attached to the enzyme.

-

Cyclization and Aromatization: The enzyme then facilitates the intramolecular cyclization of the polyketide chain. The precise mechanism of cyclization and subsequent aromatization determines the final structure of the diarylheptanoid. For curcuminoids, a prominent subclass of diarylheptanoids, the process involves the condensation of two cinnamoyl-CoA moieties with one malonyl-CoA.

The diversity of diarylheptanoids found in Alpinia species arises from the combinatorial use of different starter units (p-coumaroyl-CoA, feruloyl-CoA, etc.) and subsequent modifications of the diarylheptanoid scaffold, such as reduction, hydroxylation, and methylation.

Visualizing the Pathway

Caption: Generalized biosynthetic pathway of diarylheptanoids in Alpinia species.

Quantitative Data on Diarylheptanoids in Alpinia Species

The concentration of diarylheptanoids can vary significantly depending on the Alpinia species, the specific plant part, and the geographical origin. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common analytical technique for the quantification of these compounds.[11][12][13][14][15]

| Alpinia Species | Diarylheptanoid | Concentration (mg/g dry weight) | Plant Part | Reference |

| A. officinarum | 5-hydroxy-7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-3-heptanone | Not specified | Rhizome | [11] |

| A. officinarum | 5-methoxy-7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-3-heptanone | Not specified | Rhizome | [11] |

| A. officinarum | 7-(4"-hydroxyphenyl)-1-phenylhept-4-en-3-one | Not specified | Rhizome | [11] |

| A. officinarum | 7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-hept-4-en-3-one | Not specified | Rhizome | [11] |

| A. officinarum | 1,7-diphenylhept-4-en-3-one | Not specified | Rhizome | [11] |

Experimental Protocols

Extraction and Quantification of Diarylheptanoids from Alpinia Rhizomes by HPLC-UV

This protocol provides a general framework for the extraction and quantification of diarylheptanoids.[11][12]

a. Extraction:

-

Air-dry the rhizomes of the Alpinia species and grind them into a fine powder.

-

Extract the powdered rhizomes with methanol or ethanol at room temperature with shaking for 24 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Dissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

b. HPLC-UV Analysis:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

-

Detection: Monitor the absorbance at a wavelength where diarylheptanoids show maximum absorption (typically around 280 nm).

-

Quantification: Prepare a calibration curve using isolated and purified diarylheptanoid standards of known concentrations. Calculate the concentration of the diarylheptanoids in the plant extract by comparing their peak areas to the calibration curve.

Caption: Workflow for the quantification of diarylheptanoids using HPLC-UV.

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay is a general method to determine the activity of CHS, a key type III PKS.[16][17][18]

-

Enzyme Extraction:

-

Homogenize fresh Alpinia tissue (e.g., rhizomes) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing polyvinylpyrrolidone and β-mercaptoethanol).

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

The supernatant contains the crude enzyme extract.

-

-

Enzyme Assay:

-

The reaction mixture (e.g., 200 µL) contains the enzyme extract, p-coumaroyl-CoA (substrate), and malonyl-CoA (extender unit) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Initiate the reaction by adding malonyl-CoA.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an acidic solution (e.g., 20% HCl in methanol).

-

Extract the product, naringenin chalcone, with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Measure the absorbance of the product at its maximum wavelength (around 370 nm) using a spectrophotometer.

-

Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the general steps for analyzing the expression levels of diarylheptanoid biosynthesis genes.[17][19][20][21][22]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from different tissues of Alpinia using a suitable RNA extraction kit or protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design gene-specific primers for the target biosynthetic genes (e.g., PAL, C4H, 4CL, CHS-like genes) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

-

Caption: Workflow for gene expression analysis using qRT-PCR.

Conclusion and Future Perspectives

The biosynthesis of diarylheptanoids in Alpinia species is a fascinating example of the intricate metabolic networks present in medicinal plants. While the general framework of the pathway, originating from the phenylpropanoid pathway and culminating in polyketide synthesis, is understood, many of the specific enzymes and regulatory mechanisms in Alpinia remain to be fully characterized. Future research efforts should focus on the isolation and functional characterization of the specific PAL, C4H, 4CL, and type III PKS isoforms involved in diarylheptanoid biosynthesis in different Alpinia species. Transcriptome and metabolome analyses of various Alpinia tissues and species will be invaluable in identifying candidate genes and understanding the regulation of the pathway.[20][22] A deeper understanding of this biosynthetic machinery will not only unravel fundamental aspects of plant biochemistry but also pave the way for metabolic engineering strategies to enhance the production of these valuable therapeutic compounds.

References

- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Type III polyketide synthase repertoire in Zingiberaceae: computational insights into the sequence, structure and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 11. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. profiles.ncat.edu [profiles.ncat.edu]

- 13. Separation and identification of diarylheptanoids in supercritical fluid extract of Alpinia officinarum by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. scienceopen.com [scienceopen.com]

- 17. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 18. scienceopen.com [scienceopen.com]

- 19. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 22. Comparative transcriptome analysis of Alpinia oxyphylla Miq. reveals tissue-specific expression of flavonoid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Officinaruminane B: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

Shanghai, China – November 19, 2025 – For researchers, scientists, and professionals in drug development, understanding the natural origins and extraction methods of promising bioactive compounds is paramount. This technical guide provides an in-depth exploration of Officinaruminane B, a diarylheptanoid with potential therapeutic applications. Sourced from the rhizomes of Alpinia officinarum, this document outlines the detailed protocols for its isolation and summarizes the current, albeit limited, understanding of its biological activity.

Primary Natural Source

This compound is a naturally occurring diarylheptane monoterpene.[1] To date, the exclusive identified natural source of this compound is the rhizome of Alpinia officinarum Hance, a plant belonging to the Zingiberaceae family, commonly known as lesser galangal.[1][2] This plant has a long history of use in traditional medicine, particularly in Asia, for treating various ailments.[3] The rhizomes of A. officinarum are rich in a variety of bioactive constituents, with diarylheptanoids being a characteristic and significant class of compounds.[3][4][5]

Quantitative Analysis of Diarylheptanoids in Alpinia officinarum

| Compound Class | Plant Part | Extraction Method | Analytical Method | Reported Content | Reference |

| Diarylheptanoids | Rhizome | Normal-phase column chromatography followed by semi-preparative reversed-phase HPLC | HPLC with UV detection | Variable, dependent on specific compound | Liu et al., 2005[6][7] |

Experimental Protocols for Isolation

The isolation of this compound from the rhizomes of Alpinia officinarum involves a multi-step process of extraction and chromatographic separation. The following protocol is based on methodologies described for the isolation of diarylheptanoids from this plant source.[4]

Extraction

-

Preparation of Plant Material: Dried and powdered rhizomes of Alpinia officinarum are used as the starting material.

-

Solvent Extraction: The powdered rhizomes are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc soluble portion, which contains the diarylheptanoids, is collected and concentrated.[4]

Chromatographic Purification

-

Silica Gel Column Chromatography: The concentrated EtOAc extract is subjected to silica gel column chromatography.[4] The column is typically eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the diarylheptanoids of interest are further purified by preparative HPLC to isolate individual compounds, including this compound.[4]

The structures of the isolated compounds are then elucidated and confirmed using spectroscopic methods, including mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) spectroscopy.[1]

Biological Activity and Signaling Pathways

The biological activities of this compound have not yet been extensively studied. However, the broader class of diarylheptanoids isolated from Alpinia officinarum has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, cytotoxic, and neuroprotective activities.[4][5][8]

Anti-inflammatory Activity

Diarylheptanoids have demonstrated significant anti-inflammatory properties.[9][10][11] The proposed mechanism for some diarylheptanoids involves the activation of the α7 nicotinic acetylcholine receptor (α7 nAchR), which in turn modulates the JAK2-STAT3 signaling pathway in macrophages.[9] This activation can lead to the inhibition of the pro-inflammatory NF-κB signaling pathway, resulting in a decrease in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6.[9]

Caption: Proposed anti-inflammatory signaling pathway of diarylheptanoids.

Cytotoxic Activity

Several diarylheptanoids from Alpinia officinarum have been evaluated for their cytotoxic effects against various human tumor cell lines.[8] While specific data for this compound is pending, related compounds have shown moderate to significant cytotoxicity, suggesting potential for further investigation in cancer research.

Conclusion

This compound, a unique diarylheptane monoterpene from Alpinia officinarum, represents a promising area for future research in drug discovery and development. The established isolation protocols provide a clear pathway for obtaining this compound for further study. While its specific biological activities are still under investigation, the known anti-inflammatory and cytotoxic properties of related diarylheptanoids highlight the potential therapeutic value of this compound. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

References

- 1. This compound | CAS:1246282-67-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.ncat.edu [profiles.ncat.edu]

- 8. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacological Screening of Officinaruminane B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Officinaruminane B is a diarylheptanoid isolated from the rhizomes of Alpinia officinarum, a plant with a long history of use in traditional medicine. Diarylheptanoids as a chemical class have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known pharmacological landscape of compounds structurally related to this compound, owing to a lack of specific publicly available data on this compound itself. The information presented herein is based on extensive reviews of the bioactivities of diarylheptanoids isolated from Alpinia officinarum.

General Pharmacological Activities of Diarylheptanoids from Alpinia officinarum

Diarylheptanoids from Alpinia officinarum have been reported to possess a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, and neuroprotective activities. While specific data for this compound is not available, the following sections summarize the key findings for this class of compounds, providing a foundational understanding of their therapeutic potential.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of diarylheptanoids from Alpinia officinarum against various cancer cell lines.

Table 1: Cytotoxicity of Diarylheptanoids from Alpinia officinarum

| Compound | Cell Line | IC50 (µM) | Reference |

| A diarylheptanoid with a novel skeleton | Human breast adenocarcinoma (MCF-7) | Not specified | [1] |

| Dimeric diarylheptanoid | Human glioblastoma (T98G) | 27 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of diarylheptanoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, T98G) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., a specific diarylheptanoid) and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for several hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT Assay Experimental Workflow

Neuroprotective Activity

Certain dimeric diarylheptanoids from Alpinia officinarum have shown promise in protecting neurons from damage.

Mechanism of Action:

One proposed mechanism for the neuroprotective effects of these compounds involves the activation of the AKT/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation.

Proposed AKT/mTOR Signaling Pathway

Experimental Protocol: In Vitro Neuroprotection Assay

-

Neuronal Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

-

Induction of Neurotoxicity: Neurotoxicity is induced using a neurotoxin (e.g., glutamate, MPP+, or by inducing oxygen-glucose deprivation).

-

Compound Treatment: Cells are pre-treated or co-treated with the diarylheptanoid compound at various concentrations.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key components of signaling pathways (e.g., phosphorylated AKT, mTOR) are analyzed by Western blotting.

Anti-inflammatory Activity

The anti-inflammatory properties of diarylheptanoids from Alpinia officinarum have also been investigated. These compounds have been shown to inhibit the production of pro-inflammatory mediators.

Logical Relationship of Anti-inflammatory Action:

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Officinaruminane B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Officinaruminane B, a diarylheptanoid isolated from the rhizomes of Alpinia officinarum, has emerged as a promising natural compound with significant anti-inflammatory potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads.

Alpinia officinarum Hance, commonly known as lesser galangal, is a plant in the ginger family (Zingiberaceae) that has been used for centuries in traditional Asian medicine to treat a variety of ailments, including inflammatory conditions. Phytochemical investigations of its rhizomes have led to the isolation of a class of compounds known as diarylheptanoids, which are believed to be major contributors to its medicinal properties. This compound is one such diarylheptanoid that has garnered scientific interest for its anti-inflammatory effects. This guide will delve into the technical details of its bioactivity. For the purpose of this guide, the data presented will be based on studies of the structurally similar, if not identical, diarylheptanoid 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (HMP), which is also isolated from Alpinia officinarum.

Anti-inflammatory Activity and Mechanism of Action

This compound exhibits its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to effectively reduce the production of several key mediators of inflammation. In in vitro studies, it has demonstrated a significant, concentration-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Furthermore, it has been observed to inhibit the release of the pro-inflammatory cytokines, interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), from human peripheral blood mononuclear cells (PBMCs).

The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Similarly, cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. This compound has been found to decrease the expression of both iNOS and COX-2 at both the mRNA and protein levels in LPS-stimulated macrophages.

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are rooted in its ability to interfere with upstream signaling pathways that regulate the expression of pro-inflammatory genes.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding iNOS, COX-2, and pro-inflammatory cytokines. This compound has been shown to inhibit the LPS-induced DNA binding activity of NF-κB, thereby preventing the transcription of its target genes.

-

MAPK Signaling Pathway: The MAPK family of proteins, including p38 and p44/42 (ERK1/2), are crucial for transducing extracellular signals into cellular responses, including inflammation. The phosphorylation and activation of these kinases lead to the activation of various transcription factors, including NF-κB. Studies have revealed that this compound markedly inhibits the phosphorylation of p44/42 MAPK in LPS-stimulated RAW 264.7 cells, while having no significant effect on p38 MAPK activation. This suggests a selective inhibitory action on the ERK1/2 pathway.

Caption: Signaling pathway of this compound's anti-inflammatory action.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory potency of this compound (reported as HMP) has been quantified in various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Cell Line | Stimulant | Compound Concentration (µM) | % Inhibition of NO Production |

| RAW 264.7 | LPS | 6.25 | Significant Inhibition |

| RAW 264.7 | LPS | 12.5 | Significant Inhibition |

| RAW 264.7 | LPS | 25 | Significant Inhibition |

Note: A precise IC50 value for NO inhibition was not available in the reviewed literature; however, significant, concentration-dependent inhibition was observed in the 6.25-25 µM range.

Table 2: Inhibition of Pro-inflammatory Cytokine Release

| Cell Type | Stimulant | Cytokine | Compound Concentration | Outcome |

| Human PBMCs | LPS | IL-1β | Not specified | Inhibition of release |

| Human PBMCs | LPS | TNF-α | Not specified | Inhibition of release |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory properties.

Cell Culture

-

RAW 264.7 Macrophages: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation. Isolated cells are washed and resuspended in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Nitric Oxide (NO) Inhibition Assay

The Neuroprotective Potential of Officinaruminane B: A Technical Whitepaper for Drug Discovery Professionals

Abstract

Officinaruminane B, a diarylheptanoid-terpene adduct isolated from the rhizomes of Alpinia officinarum, represents a promising but understudied natural product in the field of neuroprotection.[1][2][3] While direct and extensive research on this compound is limited, compelling evidence from structurally related compounds derived from the same plant suggests its potential therapeutic value in mitigating neuronal damage. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the neuroprotective activities, plausible mechanisms of action, and relevant experimental methodologies based on analogous diarylheptanoids. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel neuroprotective agents.

Introduction: The Promise of Diarylheptanoids from Alpinia officinarum

Alpinia officinarum, a member of the ginger family (Zingiberaceae), has a long history in traditional medicine.[2] Its rhizomes are a rich source of bioactive compounds, including a class of polyphenols known as diarylheptanoids.[2] These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Notably, several studies have highlighted the neuroprotective and neuritogenic properties of diarylheptanoids from Alpinia officinarum, suggesting their potential in addressing neurodegenerative diseases.[4][5]

This compound is a unique diarylheptanoid distinguished by its coupling to a monoterpene unit.[2] While specific bioactivity data for this compound is sparse in publicly available literature, the well-documented neuroprotective effects of its chemical relatives provide a strong rationale for its investigation as a neuroprotective lead compound. This whitepaper will synthesize the existing data on closely related diarylheptanoids to build a predictive framework for the potential neuroprotective profile of this compound.

Quantitative Data on the Neuroprotective Effects of Related Diarylheptanoids

Direct quantitative data on the neuroprotective efficacy of this compound is not yet available in the scientific literature. However, studies on other diarylheptanoid derivatives from Alpinia officinarum provide valuable benchmarks. The following table summarizes key quantitative findings from these studies.

| Compound | Model System | Neurotoxic Insult | Concentration | Observed Effect | Reference |

| (+)-Officinaruminane A (enantiomer of a related adduct) | Primary cortical neurons | MPP+ (1-methyl-4-phenylpyridinium) | 16 µM | Significant increase in cell viability compared to MPP+ treatment alone. | [1] |

| Diarylheptanoid 'Cpd 1' | Primary rat hippocampal neurons | Amyloid-β oligomers | Not specified | Elevated cell viability and enhanced dendritic complexity. | [5] |

| Diarylheptanoid 'Cpd 1' and 'Cpd 2' | Mouse neuroblastoma (Neuro-2a) cells | - | 4 µM | Promotion of neuronal differentiation and neurite outgrowth. | [6] |

| 1,7-diphenyl-4-hepten-3-one | In vitro and in vivo models of Alzheimer's Disease | Amyloid-β | Not specified | Ameliorated learning and memory decline by reducing Aβ production and inhibiting pyroptosis. | [5] |

Plausible Mechanisms of Action and Signaling Pathways

Based on studies of related diarylheptanoids, the neuroprotective effects of this compound are likely mediated through a multi-target mechanism involving the modulation of key signaling pathways related to cell survival, differentiation, and inflammatory responses.

Activation of Pro-Survival Kinase Cascades

Research on a natural diarylheptanoid from Alpinia officinarum has demonstrated the activation of the Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)-AKT signaling pathways.[6] These pathways are crucial for promoting neuronal differentiation, neurite outgrowth, and overall cell survival. It is plausible that this compound could exert its neuroprotective and neuritogenic effects through similar mechanisms.

Caption: Hypothesized activation of PI3K/AKT and ERK pathways by this compound.

Attenuation of Neuroinflammation and Oxidative Stress

Another potential mechanism is the inhibition of inflammatory pathways and the activation of antioxidant responses. The diarylheptanoid 1,7-diphenyl-4-hepten-3-one has been shown to mitigate Alzheimer's-like pathology by inhibiting pyroptosis, a form of pro-inflammatory cell death, through the activation of the Nrf2 pathway.[5] Nrf2 is a master regulator of the antioxidant response. Given the structural similarities, this compound may also possess anti-inflammatory and antioxidant properties via this pathway.

Caption: Hypothesized Nrf2 activation and pyroptosis inhibition by this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the neuroprotective effects of diarylheptanoids from Alpinia officinarum. These protocols can serve as a template for the investigation of this compound.

In Vitro Neuroprotection Assay against MPP+-induced Toxicity

This protocol is adapted from studies on related diarylheptanoid–terpene adducts.[1]

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats. The cerebral cortices are dissected, dissociated, and the neurons are plated on poly-L-lysine-coated 96-well plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Compound Treatment: After 7 days in culture, neurons are pre-treated with varying concentrations of the test compound (e.g., this compound) for 2 hours.

-

Induction of Neurotoxicity: Following pre-treatment, MPP+ (1-methyl-4-phenylpyridinium) is added to the culture medium at a final concentration of 100 µM to induce neuronal injury. A vehicle control group and an MPP+-only group are included.

-

Assessment of Cell Viability: After 24 hours of MPP+ exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control group. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Caption: Workflow for the in vitro neuroprotection assay.

Neurite Outgrowth Assay

This protocol is based on methodologies used to evaluate other diarylheptanoids from Alpinia officinarum.[6]

-

Cell Culture:

-

Neuro-2a cells: Mouse neuroblastoma cells are cultured in DMEM with 10% fetal bovine serum. For differentiation, cells are plated on poly-L-lysine-coated plates in a low-serum medium (1% FBS).

-

Primary Hippocampal Neurons: Dissociated hippocampal neurons from E18 rat embryos are cultured as described in section 4.1.

-

-

Compound Treatment: Cells are treated with the test compound (e.g., 4 µM this compound) or vehicle control for 24-72 hours.

-

Immunocytochemistry:

-

Cells are fixed with 4% paraformaldehyde.

-

Permeabilized with 0.2% Triton X-100.

-

Blocked with 5% bovine serum albumin.

-

Incubated with primary antibodies (e.g., anti-β-III-tubulin for total neurites, anti-Tau1 for axons, anti-MAP2 for dendrites).

-

Incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

-

Image Acquisition and Analysis: Images are captured using a fluorescence microscope. Neurite length, number of neurites per cell, and the percentage of axon-bearing cells are quantified using image analysis software (e.g., ImageJ).

Future Directions and Conclusion

The evidence from structurally related diarylheptanoids strongly suggests that this compound is a promising candidate for further neuroprotective research. Future studies should focus on:

-

Direct Evaluation: Conducting in-depth in vitro and in vivo studies to specifically quantify the neuroprotective and neuritogenic effects of this compound.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, qPCR, and RNA sequencing.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analysis of Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. This diverse group of compounds, which includes well-known constituents like curcuminoids from turmeric (Curcuma longa) and other bioactive molecules from ginger (Zingiber officinale) and various Alnus species, has garnered significant scientific interest due to a wide range of pharmacological activities. These activities include anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. As research into the therapeutic potential of diarylheptanoids intensifies, robust and reliable analytical methods for their identification, quantification, and structural elucidation are paramount for quality control, drug discovery, and mechanistic studies.

This document provides detailed application notes and experimental protocols for the analysis of diarylheptanoids using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines key signaling pathways modulated by diarylheptanoids, providing a molecular context for their biological activities.

I. High-Performance Liquid Chromatography (HPLC) for Diarylheptanoid Analysis

HPLC is the most widely used technique for the separation and quantification of diarylheptanoids due to its high resolution, sensitivity, and applicability to a wide range of these compounds.[1] Reversed-phase chromatography with a C18 column is the most common approach.

Experimental Protocol: Quantification of Curcuminoids in Turmeric Extract by HPLC-UV

This protocol is adapted from established methods for the analysis of the three major curcuminoids: curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC).[2]

1. Sample Preparation: a. Accurately weigh 100 mg of dried, powdered turmeric rhizome into a 50 mL volumetric flask. b. Add 40 mL of methanol and sonicate for 30 minutes. c. Allow the flask to cool to room temperature and dilute to the mark with methanol. d. Centrifuge an aliquot of the extract at 10,000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (v/v) gradient.

-

Gradient Program:

-

0-15 min: 40% Acetonitrile

-

15-20 min: 40-60% Acetonitrile

-

20-25 min: 60% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 425 nm.[3]

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

3. Standard Preparation and Calibration: a. Prepare stock solutions of curcumin, DMC, and BDMC standards (1 mg/mL) in methanol. b. Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject each standard solution and plot the peak area against the concentration to generate a linear regression curve.

4. Data Analysis: a. Identify and quantify the curcuminoids in the sample extract by comparing their retention times and UV spectra with those of the standards. b. Calculate the concentration of each curcuminoid in the sample using the calibration curve.

Experimental Workflow for HPLC Analysis

Quantitative Data for Diarylheptanoid Analysis by HPLC and HPTLC

The following table summarizes the quantitative parameters for the analysis of various diarylheptanoids.

| Diarylheptanoid | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |

| Curcumin | HPLC-UV | 0.39–100 ng/µL | 0.1 ng/µL | 0.3 ng/µL | - | [2] |

| Demethoxycurcumin | HPLC-UV | 0.39–100 ng/µL | 0.05 ng/µL | 0.15 ng/µL | - | [2] |

| Bisdemethoxycurcumin | HPLC-UV | 0.78–100 ng/µL | 0.2 ng/µL | 0.6 ng/µL | - | [2] |

| Oregonin | HPTLC | 333–3330 ng/spot | - | - | - | [4][5] |

| Platyphylloside | HPTLC | 333–3330 ng/spot | - | - | - | [4][5] |

| Hirsutanonol-5-O-β-D-glucopyranoside | HPTLC | 333–3330 ng/spot | - | - | - | [4][5] |

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Diarylheptanoid Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and potential thermal degradation of many diarylheptanoids, derivatization is often required to convert them into more volatile and stable analogues, typically through silylation.[4]

Experimental Protocol: GC-MS Analysis of Silylated Diarylheptanoids

This protocol provides a general guideline for the derivatization and analysis of diarylheptanoids.

1. Sample Preparation and Derivatization: a. Extract diarylheptanoids from the plant matrix using an appropriate solvent (e.g., methanol, ethyl acetate). b. Evaporate the solvent to dryness under a stream of nitrogen. c. To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine. d. Heat the mixture at 60°C for 30 minutes to facilitate the silylation reaction. e. After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

-

Column: 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 min.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 min.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

3. Data Analysis: a. Identify the silylated diarylheptanoids based on their retention times and mass fragmentation patterns. b. Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for compound identification.

Workflow for GC-MS Analysis of Diarylheptanoids

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of novel diarylheptanoids and for the confirmation of known compounds. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, connectivity, and stereochemistry of molecules.

Experimental Protocol: NMR-Based Structure Elucidation of Diarylheptanoids

1. Sample Preparation: a. Isolate the diarylheptanoid of interest using preparative HPLC or other chromatographic techniques. b. Ensure the purity of the isolated compound (typically >95%). c. Dissolve 1-5 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆) in a 5 mm NMR tube.

2. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum to determine the number and types of protons. b. Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). c. Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin coupling networks. d. Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms. e. Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the connectivity of the carbon skeleton. f. If necessary, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine the spatial proximity of protons and elucidate the relative stereochemistry.

3. Data Analysis and Structure Elucidation: a. Process and analyze the NMR spectra using appropriate software. b. Assign all ¹H and ¹³C chemical shifts. c. Use the correlations from COSY, HSQC, and HMBC spectra to piece together the molecular structure. d. Use NOESY/ROESY data to determine the stereochemistry. e. Compare the obtained NMR data with published data for known compounds or use it to propose the structure of a novel diarylheptanoid.

Logical Workflow for NMR Structure Elucidation

IV. Signaling Pathways Modulated by Diarylheptanoids

The therapeutic effects of diarylheptanoids are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many diarylheptanoids have been shown to inhibit this pathway.[6][7] A key mechanism of this inhibition is the prevention of the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. This is often achieved through the inhibition of the IκB kinase (IKK) complex.[8][9][10]

Activation of the Nrf2/ARE Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) - ARE (Antioxidant Response Element) pathway is a major regulator of cellular defense against oxidative stress.[11][12] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or electrophilic compounds, including some diarylheptanoids like curcumin, can induce the dissociation of Nrf2 from Keap1.[13] Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes.[14]

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the qualitative and quantitative analysis of diarylheptanoids. The choice of method will depend on the specific research question, the diarylheptanoids of interest, and the available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results. Furthermore, understanding the molecular mechanisms of action, such as the modulation of the NF-κB and Nrf2 pathways, is essential for the targeted development of diarylheptanoid-based therapeutics. This integrated approach, combining robust analytical chemistry with molecular biology, will continue to drive advancements in the field of diarylheptanoid research.

References

- 1. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of diarylheptanoids in Alnus nepalensis using a validated HPTLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of IKK complex by (2 methyl butyryl) Shikonin, a naturally occurring naphthoquinone, abrogates melanoma growth and progression via modulation of the IKK/NFκB /EMT signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 13. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Assay Development: Officinaruminane B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Officinaruminane B is a diarylheptanoid natural product isolated from the rhizomes of Alpinia officinarum[1]. Diarylheptanoids as a class of compounds have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. These activities are often mediated through the modulation of key cellular signaling pathways. This document provides detailed application notes and protocols for developing a suite of in vitro assays to characterize the biological activity of this compound. The following protocols are designed to be adaptable for high-throughput screening and mechanistic studies.

Cytotoxicity Assessment

A fundamental first step in the evaluation of any new compound is to determine its cytotoxic potential.[2][3][4] This allows for the establishment of a therapeutic window and informs the concentrations to be used in subsequent functional assays. A variety of assays are available to assess cell health, measuring parameters such as metabolic activity, membrane integrity, and cell proliferation.[3][5]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[4]

Experimental Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. The final DMSO concentration should be less than 0.1%. Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity due to loss of membrane integrity.[6]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Collection of Supernatant: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (vehicle-treated cells).

Data Presentation: Cytotoxicity of this compound

| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |

| MTT | HeLa | 24 | Data |

| MTT | HeLa | 48 | Data |

| MTT | HepG2 | 24 | Data |

| MTT | HepG2 | 48 | Data |

| LDH | HeLa | 24 | Data |

| LDH | HeLa | 48 | Data |

| LDH | HepG2 | 24 | Data |

| LDH | HepG2 | 48 | Data |

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases.[7][8] In vitro assays for anti-inflammatory activity are crucial for the initial screening of natural products.[7][8] These assays often utilize immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

Nitric oxide is a key inflammatory mediator. Its production by macrophages can be measured using the Griess reagent.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite and determine the concentration of NO in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Cytokine Measurement (ELISA)

Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a central role in the inflammatory response. Their levels can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the NO production assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve for each cytokine and determine their concentrations in the samples. Calculate the percentage of cytokine inhibition.

Data Presentation: Anti-inflammatory Effects of this compound

| Assay | Biomarker | Cell Line | IC50 (µM) |

| Griess Assay | Nitric Oxide | RAW 264.7 | Data |

| ELISA | TNF-α | RAW 264.7 | Data |

| ELISA | IL-6 | RAW 264.7 | Data |

| ELISA | IL-1β | RAW 264.7 | Data |

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, it is essential to investigate its effects on key signaling pathways involved in inflammation and cell proliferation, such as NF-κB, MAPK, and JAK-STAT.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[9][10] Its activation involves the translocation of NF-κB dimers to the nucleus to induce the transcription of pro-inflammatory genes.[10]

Experimental Protocol (Western Blot for p65 Nuclear Translocation):

-

Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.

-

Nuclear and Cytoplasmic Extraction: Fractionate the cells to isolate nuclear and cytoplasmic extracts using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against p65, Lamin B1 (nuclear marker), and α-tubulin (cytoplasmic marker).

-

Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic p65.

MAPK Signaling Pathway

The MAPK pathways (ERK, JNK, and p38) are involved in cellular processes such as proliferation, differentiation, and inflammation.[11][12][13]

Experimental Protocol (Western Blot for Phosphorylated Kinases):

-

Cell Treatment: Treat cells with this compound for 1 hour, followed by stimulation with an appropriate stimulus (e.g., LPS for macrophages, growth factors for cancer cells) for 15-30 minutes.

-

Cell Lysis: Lyse the cells and collect the total protein.

-

Western Blotting: Perform Western blotting using antibodies against the phosphorylated and total forms of ERK, JNK, and p38.

-

Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each kinase.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for signaling by numerous cytokines and growth factors.[14][15][16][17]

Experimental Protocol (Western Blot for Phosphorylated STATs):

-

Cell Treatment: Treat cells with this compound for 1 hour, followed by stimulation with a relevant cytokine (e.g., IFN-γ or IL-6) for 30 minutes.

-

Cell Lysis: Lyse the cells and collect the total protein.

-

Western Blotting: Perform Western blotting using antibodies against the phosphorylated and total forms of relevant STAT proteins (e.g., STAT1, STAT3).

-

Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total STAT protein.

Data Presentation: Signaling Pathway Modulation by this compound

| Pathway | Target Protein | Effect (e.g., Inhibition of Phosphorylation) | IC50 (µM) |

| NF-κB | p65 Nuclear Translocation | Data | Data |

| MAPK | p-ERK | Data | Data |

| MAPK | p-JNK | Data | Data |

| MAPK | p-p38 | Data | Data |

| JAK-STAT | p-STAT1 | Data | Data |

| JAK-STAT | p-STAT3 | Data | Data |

Visualizations

Experimental Workflow for In Vitro Screening

Caption: Workflow for the in vitro evaluation of this compound.

NF-κB Signaling Pathway Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway Modulation

Caption: Potential modulation of the MAPK/ERK pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 3. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations | Asian Journal of Research in Biochemistry [journalajrb.com]

- 8. researchgate.net [researchgate.net]

- 9. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 12. assaygenie.com [assaygenie.com]

- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 14. mybiosource.com [mybiosource.com]

- 15. assaygenie.com [assaygenie.com]

- 16. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. cusabio.com [cusabio.com]

Application Notes and Protocols for Cell-Based Assay Design for Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing cell-based assays to investigate the bioactivities of diarylheptanoids. This document includes detailed protocols for key assays, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] This structural feature bestows upon them a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects.[2][3][4][5] Prominent members of this class, such as curcumin, have been extensively studied.[6] The diverse therapeutic potential of diarylheptanoids makes them promising candidates for drug discovery and development. Cell-based assays are indispensable tools for elucidating the mechanisms of action of these compounds and for quantifying their potency.

Section 1: Cytotoxicity and Cell Viability Assays

Application Note: Before evaluating the specific bioactivities of diarylheptanoids, it is crucial to determine their cytotoxic profile. This ensures that the observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7]

Table 1: Reported Cytotoxic Activities of Diarylheptanoids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Diarylheptanoid Mix (1a/1b) & 14 | RAW 264.7 | MTT | Potent Inhibition | [8] |

| Compounds 2, 3, 6 | RAW 264.7 | MTT | No significant cytotoxicity at effective concentrations | [4] |

| Shogaol | HCT116, HeLa, HepG2, MCF7 | MTT | Considerable cytotoxic effects | [1] |

| 4'-methoxygingerol | HCT116, HeLa, HepG2, MCF7 | MTT | Considerable cytotoxic effects | [1] |

| Curcumin | A549 | MTT | 32 ± 1 | [9] |

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of diarylheptanoids on the viability of a specific cell line.

Materials:

-

Diarylheptanoid compounds

-

Target cell line (e.g., RAW 264.7, SH-SY5Y, or cancer cell lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the diarylheptanoid compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Section 2: Anti-inflammatory Assays

Application Note: Many diarylheptanoids exhibit potent anti-inflammatory properties.[3][10] A common in vitro model for inflammation involves stimulating macrophages, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS). The production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) can then be quantified. The Griess assay is a simple and sensitive method for measuring NO production, while ELISAs are used for specific cytokine quantification.

Table 2: Anti-inflammatory Activity of Diarylheptanoids

| Compound | Cell Line | Parameter Measured | IC50 | Reference |

| Oregonin | RAW 264.7 | NO Production | 3.8 µM | [11] |

| Hirsutanonol | RAW 264.7 | NO Production | 14.3 µM | [11] |

| Blepharocalyxin B | J774.1 | NO Production | 36 µM | [12] |

| Diarylheptanoid 6 | RAW 264.7 | NO Production | 16.7 µg/mL | [13] |

| Diarylheptanoid 8 | RAW 264.7 | NO Production | 27.2 µg/mL | [13] |

| Diarylheptanoid 1, 4, 19 | Bone marrow-derived dendritic cells | TNF-α, IL-6, IL-12p40 | 0.09 - 8.96 µM | [14] |

| Diarylheptanoids 2, 3, 6 | RAW 264.7 | NO, TNF-α | 9.2 - 23.7 µM | [4] |

Protocol 2: Griess Assay for Nitric Oxide Production

Objective: To quantify the inhibitory effect of diarylheptanoids on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophages

-

Lipopolysaccharide (LPS)

-

Diarylheptanoid compounds

-

Complete culture medium

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of diarylheptanoids for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-